molecular formula C7H3BrClN3O2 B15150768 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B15150768
M. Wt: 276.47 g/mol
InChI Key: WTJHXRUWYIQVFH-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is an organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and reactivity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include halogenating agents, acyl chlorides, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while acylation reactions can produce acylated imidazo[1,2-b]pyridazine derivatives .

Mechanism of Action

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-3-1-5(9)11-12-2-4(7(13)14)10-6(3)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJHXRUWYIQVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2N=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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